4-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
4-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that features a pyridazine ring, a piperidine moiety, and a benzenesulfonamide group. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that pyridazine derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Some compounds like 5-acyl-n-methyl derivative when tested in vivo on lipopolysaccharide stimulated rat peritoneal macrophages, were seen to be active in inhibition of prostaglandin e2 and interleukin activity .
Biochemical Pathways
It’s known that pyridazine derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Pharmacokinetics
The compound is used in scientific research, drug discovery, and development, molecular biology studies, and medicinal chemistry investigations, which suggests that it has suitable pharmacokinetic properties for these applications.
Result of Action
Pyridazine derivatives have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
Action Environment
The compound is used in various applications, such as drug discovery and development, molecular biology studies, and medicinal chemistry investigations, which suggests that it has suitable stability and efficacy under various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the pyridazine ring, followed by the introduction of the piperidine group and the benzenesulfonamide moiety. Common reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and nitrobenzene derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen gas with palladium catalysts for hydrogenation, tin(II) chloride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include the corresponding amines from reduction reactions and substituted sulfonamides from nucleophilic substitution reactions .
Scientific Research Applications
4-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities and pharmacological activities.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-based pharmaceuticals, exhibit similar chemical properties.
Benzenesulfonamide Derivatives: Sulfonamide-based drugs, including antibiotics and diuretics, share the sulfonamide functional group.
Uniqueness
4-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is unique due to its combination of the pyridazine, piperidine, and benzenesulfonamide moieties, which confer a distinct set of chemical and biological properties. This unique structure allows for diverse applications in medicinal chemistry and other scientific fields .
Properties
IUPAC Name |
4-nitro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c27-26(28)18-8-10-19(11-9-18)31(29,30)24-17-6-4-16(5-7-17)20-12-13-21(23-22-20)25-14-2-1-3-15-25/h4-13,24H,1-3,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLLUWGEMAQWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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